Methyl2-oxo-2-(trichlorothiophen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-2-(trichlorothiophen-3-yl)acetate is an organic compound with a unique structure that includes a thiophene ring substituted with three chlorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2-(trichlorothiophen-3-yl)acetate typically involves the reaction of trichlorothiophene with methyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of methyl 2-oxo-2-(trichlorothiophen-3-yl)acetate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(trichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-oxo-2-(trichlorothiophen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-(trichlorothiophen-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-oxoacetate
- Methyl oxalyl chloride
- Methyl chloroglyoxylate
Uniqueness
Methyl 2-oxo-2-(trichlorothiophen-3-yl)acetate is unique due to the presence of the trichlorothiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H3Cl3O3S |
---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
methyl 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C7H3Cl3O3S/c1-13-7(12)4(11)2-3(8)6(10)14-5(2)9/h1H3 |
InChI Key |
BMKMGKNGPCZZML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=C(SC(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.